7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features both oxadiazole and triazolopyridine moieties. These structures are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3-formylpyridine under basic conditions to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities .
Scientific Research Applications
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of 7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,3,4-Oxadiazole derivatives: Exhibits a wide range of biological activities, including antibacterial and antifungal properties.
1,2,4-Triazole derivatives: Used in the development of antifungal drugs and other therapeutic agents.
Uniqueness
Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .
Biological Activity
Introduction
7-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic compound notable for its unique fused triazole and pyridine structure. The presence of multiple nitrogen atoms in its composition enhances its potential for significant biological activity, particularly in medicinal chemistry. This article delves into the synthesis, biological activities, and potential applications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several key reactions. The compound can be synthesized through various methods that include the condensation of appropriate precursors under controlled conditions to yield high-purity products.
Common Synthetic Pathways
- Condensation Reactions : Utilizing hydrazine derivatives and oxadiazole intermediates.
- Cyclization Techniques : Employing cyclization reactions involving triazole and pyridine moieties.
Biological Activity
The biological activities of this compound have been extensively studied. Notably, it exhibits a range of pharmacological effects:
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Against MCF-7 Cells : The compound showed significant cytotoxic activity against the MCF-7 human breast cancer cell line. Comparative studies indicated that derivatives with similar structures exhibited varying degrees of potency against cancer cells .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several pathogenic bacteria. Its efficacy was evaluated through in vitro assays where it showed promising results compared to standard antibiotics .
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets:
Target | Binding Affinity | Effect |
---|---|---|
Enzyme A | High | Inhibition |
Receptor B | Moderate | Activation |
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cytotoxicity : A study involving the evaluation of cytotoxicity against human malignant cell lines (MCF-7 and Bel-7402) found that certain derivatives exhibited enhanced activity compared to others .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various derivatives related to this compound and reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Properties
Molecular Formula |
C14H9N5O2 |
---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
7-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-11-8-10(6-7-19(11)14)13-15-12(18-21-13)9-4-2-1-3-5-9/h1-8H,(H,17,20) |
InChI Key |
COLBVQYOTFJCOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=NNC(=O)N4C=C3 |
Origin of Product |
United States |
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